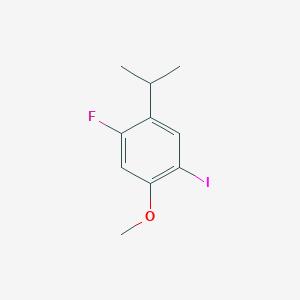

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Description

BenchChem offers high-quality 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDIITXZQPZANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1F)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693643 | |

| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-57-4 | |

| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, an isopropyl group, and a methoxy group, imparts specific physicochemical properties that are of interest for the development of novel molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development.

This technical guide provides a detailed overview of the essential analytical techniques and protocols for the thorough characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure the structural elucidation and purity assessment of the compound with a high degree of confidence.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for all characterization efforts.

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm and a longer acquisition time or a higher sample concentration are typically required.

-

¹⁹F NMR: A dedicated fluorine probe or a multinuclear probe is necessary. The spectral width should be set to cover the expected range for aromatic fluorine compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern upon ionization.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 294. The presence of iodine (a monoisotopic element with mass 127) will make this peak easily identifiable.

-

Fragmentation Pattern: The fragmentation of ethers often occurs alpha to the oxygen atom. [1]For this molecule, common fragmentation pathways may include:

-

Loss of a methyl group (•CH₃) from the methoxy group, resulting in a fragment at m/z = 279.

-

Loss of an isopropyl group (•CH(CH₃)₂) resulting in a fragment at m/z = 251.

-

Cleavage of the C-I bond, leading to a fragment at m/z = 167.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For gas chromatography-mass spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable.

Caption: Workflow for mass spectrometry analysis.

Instrumental Techniques:

-

Electron Ionization (EI): A common technique for volatile compounds that often provides a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, which typically yields a strong molecular ion peak with minimal fragmentation.

-

High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3100-3000 | Aromatic C-H | Stretch |

| 2970-2850 | Aliphatic C-H (isopropyl, methoxy) | Stretch |

| 1600-1585 & 1500-1400 | Aromatic C=C | Stretch |

| 1250 & 1050 | Aryl-O-CH₃ (ether) | Asymmetric & Symmetric Stretch |

| 1200-1000 | C-F | Stretch |

| 900-675 | Aromatic C-H | Out-of-plane bend |

Rationale for Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. [2]The aliphatic C-H stretches from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1400 cm⁻¹ region. [2]Phenyl alkyl ethers typically show two strong C-O stretching absorbances. [3]The out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic ring. [4][5]

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Solution: A dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

Conclusion

The comprehensive characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene requires a multi-technique approach, with NMR spectroscopy, mass spectrometry, and IR spectroscopy each providing critical pieces of structural information. By following the detailed protocols and interpreting the data based on sound scientific principles and comparison with related structures, researchers can confidently verify the identity and purity of this compound, enabling its successful application in further scientific endeavors.

References

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of York. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

Cappas, J., Caraus, E., Chandra, S., Flores, J. A., Jorgensen, E. F., Khan, S. N., ... & Kharas, G. B. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Higgs, M. A., Ho, K. C., Huffman, K. N., Johnson, A. L., Kapica, P., Knight, M. A., ... & Kharas, G. B. (2022). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR Spectrum: Aromatics. (n.d.). Química Orgánica. Retrieved from [Link]

Sources

- 1. 4-Isopropylanisole(4132-48-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Introduction

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, an isopropyl group, and a methoxy group on a benzene ring, suggests a range of interesting chemical and physical properties. This guide provides a comprehensive overview of the essential physical properties of this compound and outlines detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's characteristics for its synthesis, handling, and application.

While specific experimental data for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is not extensively available in public literature, this guide will leverage data from structurally similar compounds to provide expected values and context. The primary focus will be on the robust experimental protocols required to elucidate its key physical parameters.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its molecular structure and fundamental properties.

1.1. Chemical Identity

-

IUPAC Name: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

-

Molecular Formula: C₁₀H₁₂FIO

-

Molecular Weight: 309.10 g/mol

1.2. Structural Analogs

Due to the limited specific data on the target compound, we will refer to the known properties of similar molecules such as 1-Fluoro-4-iodo-2-methoxybenzene and 4-Fluoroiodobenzene to infer expected characteristics.

| Property | 1-Fluoro-4-iodo-2-methoxybenzene | 4-Fluoroiodobenzene |

| CAS Number | 773855-64-4[1][2][3] | 352-34-1[4] |

| Molecular Formula | C₇H₆FIO[1] | C₆H₄FI[4] |

| Molecular Weight | 252.02 g/mol [1] | 222.00 g/mol [4] |

| Physical Form | Solid[2] | Not specified, likely liquid or low-melting solid |

| Storage | Keep in dark place, sealed in dry, 2-8°C[1] | Not specified |

1.3. Safety and Handling

Based on safety data for related iodo- and fluoro-aromatic compounds, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene should be handled with care. Similar compounds are known to cause skin and eye irritation.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Determination of Key Physical Properties

A thorough understanding of a compound's physical properties is crucial for its application in synthesis and formulation. The following sections detail the experimental protocols for determining the melting point, boiling point, and solubility.

2.1. Melting Point

The melting point is a critical indicator of a compound's purity.[7] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure crystalline solid, while a broad melting range suggests the presence of impurities.

2.1.1. Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

2.2. Boiling Point

For liquid compounds, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the external pressure.[8][9]

2.2.1. Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[10]

-

Sample Preparation: A few drops of liquid 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene are placed in a small fusion tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

Observation: Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for micro boiling point determination using the Thiele tube method.

2.3. Solubility

Solubility is a fundamental property that dictates a compound's behavior in various solvents and is critical for applications in drug delivery and reaction chemistry.[11][12]

2.3.1. Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (e.g., 10 mg) in a test tube, add a small volume of the solvent (e.g., 0.5 mL) dropwise with agitation.

-

Observation: Observe whether the solid dissolves completely. The solubility can be classified as soluble, partially soluble, or insoluble.

For quantitative solubility determination, techniques such as UV-Vis spectroscopy, HPLC, or gravimetric analysis can be employed.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[13][14][15] For 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine, iodine, isopropyl, and methoxy substituents.

-

A doublet and a septet for the isopropyl group protons.

-

A singlet for the methoxy group protons.

Expected ¹³C NMR Spectral Features:

-

Signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to fluorine will show a large C-F coupling constant.

-

Signals for the isopropyl and methoxy carbons.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19][20]

Expected FTIR Absorption Bands:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹.

-

C-O stretching (ether): Around 1250-1000 cm⁻¹.

-

C-F stretching: Around 1200-1000 cm⁻¹.

-

C-I stretching: Typically below 600 cm⁻¹.

Logical Flow of Compound Characterization

Caption: Logical workflow for the synthesis, purification, and characterization of a novel chemical compound.

Conclusion

While direct experimental data for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for determining melting point, boiling point, and solubility, and by utilizing powerful spectroscopic techniques like NMR and FTIR, researchers can confidently elucidate the physical properties and confirm the structural integrity of this and other novel compounds. The provided methodologies are grounded in established principles of analytical chemistry and are designed to ensure data accuracy and reliability, which are paramount in research and development settings.

References

- Thermo Fisher Scientific. (2025-09-14).

-

PubChem. 4-Fluoroiodobenzene. Retrieved from [Link]

-

Allfluoro Pharmaceutical Co., Ltd. 1-Fluoro-4-iodo-2-methoxybenzene. Retrieved from [Link]

-

Experiment (1) Determination of Melting Points. (2021-09-19). Retrieved from [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

RTI Laboratories. FTIR Analysis. Retrieved from [Link]

-

Experimental No. (2) Boiling Point. (2021-07-16). Retrieved from [Link]

-

Chemistry LibreTexts. (2022-05-05). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

Microbe Notes. (2022-01-12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2022-04-07). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Computational Chemistry. (2022-05-31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Edinburgh Instruments. (2023-04-25). What is FTIR Spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022-08-28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

GeeksforGeeks. (2025-07-23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2020-03-26). Boiling Points - Procedure. Retrieved from [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

NMR Spectroscopy – Fundamental & Applications. Retrieved from [Link]

Sources

- 1. 773855-64-4|1-Fluoro-4-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4 [sigmaaldrich.com]

- 3. 1-Fluoro-4-iodo-2-methoxybenzene,773855-64-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. lifechemicals.com [lifechemicals.com]

- 13. longdom.org [longdom.org]

- 14. microbenotes.com [microbenotes.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rtilab.com [rtilab.com]

- 17. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. edinst.com [edinst.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene: Synthesis, Properties, and Applications

Disclaimer: The subject of this guide, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, is a specialized chemical compound for which a registered CAS number is not publicly available at the time of this writing. This suggests that it is not a widely cataloged or commercially produced substance. Therefore, this document provides a comprehensive theoretical and practical guide based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic routes and predicted properties are intended for research and development purposes and must be validated by qualified laboratory professionals.

Introduction and Strategic Importance

Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] The specific arrangement of functional groups on the aromatic ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. The title compound, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, represents a highly functionalized aromatic ring with a unique combination of substituents, each contributing distinct properties:

-

Fluorine: The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Its high electronegativity can also influence the acidity of nearby protons.

-

Iodine: The iodo group is a versatile functional handle, primarily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the facile introduction of further complexity. It also increases the molecule's molecular weight and can participate in halogen bonding.

-

Methoxy Group (Anisole functionality): This electron-donating group influences the electronic properties of the benzene ring and can be a key interaction point in biological systems.

-

Isopropyl Group: This bulky alkyl group enhances lipophilicity and can provide steric hindrance that may influence reaction selectivity or molecular conformation.

This guide will provide a projected pathway for the synthesis of this novel compound, predict its physicochemical and spectroscopic properties, discuss its potential applications in drug discovery, and outline essential safety protocols.

Proposed Synthetic Pathway

The synthesis of a polysubstituted benzene requires careful strategic planning to control the regioselectivity of the substitution reactions. The directing effects of the existing substituents on the aromatic ring are paramount. The methoxy group is a strong activating ortho-, para-director, while fluorine and iodine are deactivating ortho-, para-directors. The isopropyl group is a weak activating ortho-, para-director. A plausible retrosynthetic analysis suggests that a commercially available substituted anisole or phenol would be a logical starting point.

A forward synthesis could logically begin with 3-fluoro-4-methoxyphenol, proceeding through iodination and then isopropylation.

Caption: Proposed synthetic workflow for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene.

Step-by-Step Protocol:

Step 1: Iodination of 3-Fluoro-4-methoxyphenol

The hydroxyl and methoxy groups are both activating and will direct the incoming electrophile (iodine). The hydroxyl group is a stronger activator than the methoxy group. The position ortho to the hydroxyl group and para to the methoxy group is sterically unhindered and electronically favorable for substitution.

-

Dissolution: Dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane or acetonitrile.

-

Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine with an oxidizing agent. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product, 1-Fluoro-2-hydroxy-4-iodo-5-methoxybenzene, by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis to form the Isopropyl Ether

This classic reaction will form the isopropyl ether at the phenolic hydroxyl group.

-

Base Treatment: Dissolve the product from Step 1 in a polar aprotic solvent like acetone or DMF. Add a base such as potassium carbonate to deprotonate the phenol.

-

Alkylation: Add 2-iodopropane or 2-bromopropane to the reaction mixture. Heat the mixture to facilitate the SN2 reaction.

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent, wash with water and brine, and dry.

-

Purification: The resulting 1-Fluoro-4-iodo-2-isopropoxy-5-methoxybenzene can be purified by column chromatography if necessary.

Step 3: Claisen Rearrangement to Install the Isopropyl Group

Heating the isopropyl ether from Step 2 will induce a thermal[3][3]-sigmatropic rearrangement (Claisen rearrangement) to move the isopropyl group from the ether oxygen to the ortho position on the ring, yielding the target molecule. This is a known method for the ortho-alkylation of phenols.[4]

-

Thermal Reaction: Heat the purified product from Step 2 in a high-boiling solvent or neat under an inert atmosphere. The required temperature can be high, often in the range of 180-250 °C.

-

Monitoring: Monitor the disappearance of the starting material and the appearance of the product by TLC or GC-MS.

-

Purification: Cool the reaction mixture and purify the final product, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

The properties of the title compound can be estimated based on its structure and data from analogous molecules like 1-Fluoro-4-iodo-2-methoxybenzene (CAS 773855-64-4).[5][6]

| Property | Predicted Value | Rationale |

| CAS Number | Not Assigned | Novel Compound |

| Molecular Formula | C10H12FIO | From structure |

| Molecular Weight | 294.10 g/mol | Calculated from formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for halogenated anisoles |

| Boiling Point | > 200 °C (estimated) | Increased molecular weight and polarity compared to simpler anisoles |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Based on the nonpolar alkyl and aryl groups |

Predicted NMR Spectroscopy Data:

The NMR spectrum will be key to confirming the structure of the synthesized molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl3) are predicted based on standard substituent effects.[7][8][9]

-

¹H NMR:

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), each integrating to one proton.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

-

Isopropyl CH (1H): A septet around δ 3.0-3.5 ppm.

-

Isopropyl CH₃ (6H): A doublet around δ 1.2-1.4 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 100-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Isopropyl Carbons: A CH signal around δ 25-30 ppm and a CH₃ signal around δ 20-25 ppm.

-

-

¹⁹F NMR:

-

A singlet is expected in the typical range for an aryl fluoride.

-

Potential Applications in Research and Drug Development

This molecule is a prime candidate for use as a building block in the synthesis of more complex molecules for drug discovery and materials science.

-

Medicinal Chemistry: As a scaffold, it allows for the exploration of chemical space by leveraging the iodo group for cross-coupling reactions. This enables the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The combination of fluorine and an isopropyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[2]

-

Materials Science: Polysubstituted aromatic compounds can be precursors to organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of these materials.

Caption: Potential applications stemming from the title compound's structure.

Safety and Handling

While no specific safety data exists for the title compound, a risk assessment can be made based on the known hazards of its constituent functional groups and structurally similar compounds such as halogenated anisoles.[2][10][11][12][13] Standard laboratory safety precautions should be strictly followed.

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety glasses with side shields or goggles. |

| Skin Irritation | Wear nitrile or other suitable chemical-resistant gloves. Avoid prolonged or repeated contact. |

| Inhalation | Handle in a well-ventilated fume hood to avoid inhaling vapors. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

| Flammability | Anisole and its derivatives are flammable liquids.[10] Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a promising, albeit currently novel, chemical scaffold. This guide provides a scientifically grounded, theoretical framework for its synthesis, characterization, and potential use. The proposed synthetic route leverages well-established organic reactions, offering a clear path for its preparation in a research setting. Its unique combination of functional groups makes it a valuable building block for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and advanced materials. All proposed experimental work should be conducted with rigorous adherence to safety protocols by trained professionals.

References

- CN108373404B - Synthesis method of 4-iodoanisole - Google P

- Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (URL: Not available)

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST - ResearchGate. (URL: [Link])

- Applications of Friedel–Crafts reactions in total synthesis of n

-

Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring - MDPI. (URL: [Link])

- The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. (URL: Not available)

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. (URL: [Link])

-

Safety Data Sheet: Anisole - Carl ROTH. (URL: [Link])

- CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google P

- Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical W

-

Isopropyl alcohol, Hazardous Substance Fact Sheet. - NJ.gov. (URL: [Link])

-

13 C and 1 H NMR spectra for the reactant and products of labeled... - ResearchGate. (URL: [Link])

-

Material Safety Data Sheet - Anisole, 99% - Cole-Parmer. (URL: [Link])

- CN102146023A - Method for preparing p-fluoro anisole - Google P

-

4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: [Link])

-

ANISOLE. (URL: [Link])

-

Selective ortho-alkylation of phenols with sulphoxides via[1][3]sigmatropic rearrangement: synthesis of coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). (URL: [Link])

- US4164517A - Preparation of fluoronitrobenzene - Google P

-

ICSC 1014 - ANISOLE. (URL: [Link])

-

Alkylation of phenol with isopropanol over SAPO-11 zeolites | Request PDF - ResearchGate. (URL: [Link])

-

Phenol - Wikipedia. (URL: [Link])

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (URL: [Link])

-

Anisole | C 7 H 8 O | MD Topology | NMR | X-Ray. (URL: [Link])

Sources

- 1. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Selective ortho-alkylation of phenols with sulphoxides via[2,3]sigmatropic rearrangement: synthesis of coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4 [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. carlroth.com [carlroth.com]

- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 12. ICSC 1014 - ANISOLE [chemicalsafety.ilo.org]

- 13. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Imperative of Precision in Chemical Nomenclature

An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural complexity of molecules necessitates a standardized naming convention that conveys the precise arrangement of atoms. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for polysubstituted aromatic compounds, using "1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene" as a case study to illustrate the systematic application of these rules. Understanding these principles is not merely an academic exercise; it is fundamental to patent applications, regulatory submissions, and the global dissemination of scientific knowledge.

Deconstructing the Name: A Case Study in Polysubstituted Benzene

The provided name, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, describes a benzene ring with four different substituents: fluoro, iodo, isopropyl, and methoxy. To determine the correct IUPAC name, we must adhere to the principle of providing the lowest possible locants (numbers) to the substituents as a set.[1][2] The substituents are then listed in alphabetical order.[2][3][4]

Step 1: Identifying Substituents and Determining Priority

The substituents on the benzene ring are:

-

Fluoro (-F)

-

Iodo (-I)

-

Isopropyl (-CH(CH3)2)

-

Methoxy (-OCH3)

None of these substituents confer a special name to the benzene ring, such as phenol (for a hydroxyl group) or aniline (for an amino group), that would take priority in numbering.[1] Therefore, the parent name is benzene, and the numbering is determined by the positions of the substituents to achieve the lowest possible locant set.

Step 2: Systematic Numbering and the Lowest Locant Rule

To ensure the correct IUPAC name, we must systematically evaluate all possible numbering schemes for the substituents on the benzene ring and apply the lowest locant rule. This rule states that the set of locants for the substituents should be the lowest possible. Let's analyze the potential starting points for numbering:

Scenario A: Starting at the Fluoro group (as implied by the provided name)

If we assign '1' to the carbon bearing the fluoro group, we have two options for numbering the ring (clockwise or counter-clockwise):

-

Clockwise: 1-Fluoro, 2-isopropyl, 4-iodo, 5-methoxy. The locant set is (1, 2, 4, 5) .

-

Counter-clockwise: 1-Fluoro, 3-methoxy, 4-iodo, 6-isopropyl. The locant set is (1, 3, 4, 6).

Scenario B: Starting at the Iodo group

-

Clockwise: 1-Iodo, 2-methoxy, 4-fluoro, 5-isopropyl. The locant set is (1, 2, 4, 5).

-

Counter-clockwise: 1-Iodo, 3-isopropyl, 4-fluoro, 6-methoxy. The locant set is (1, 3, 4, 6).

Scenario C: Starting at the Isopropyl group

-

Clockwise: 1-Isopropyl, 3-fluoro, 4-methoxy, 6-iodo. The locant set is (1, 3, 4, 6).

-

Counter-clockwise: 1-Isopropyl, 2-fluoro, 5-iodo, 6-methoxy. The locant set is (1, 2, 5, 6).

Scenario D: Starting at the Methoxy group

-

Clockwise: 1-Methoxy, 3-iodo, 4-isopropyl, 6-fluoro. The locant set is (1, 3, 4, 6).

-

Counter-clockwise: 1-Methoxy, 2-iodo, 5-fluoro, 6-isopropyl. The locant set is (1, 2, 5, 6).

Comparison of Locant Sets:

We compare the locant sets term by term:

-

(1, 2, 4, 5)

-

(1, 2, 5, 6)

-

(1, 3, 4, 6)

The set (1, 2, 4, 5) is the lowest.

Step 3: Alphabetical Ordering and Final IUPAC Name

Now that we have established the correct locant set (1, 2, 4, 5), we must arrange the substituents in alphabetical order:

-

Fluoro

-

Iodo

-

Isopropyl

-

Methoxy

Based on the locant set (1, 2, 4, 5), we have two possibilities depending on which substituent is at position 1:

-

If Fluoro is at 1, then Isopropyl is at 2, Iodo is at 4, and Methoxy is at 5. The name would be: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .

-

If Iodo is at 1, then Methoxy is at 2, Fluoro is at 4, and Isopropyl is at 5. The name would be: 4-Fluoro-1-iodo-5-isopropyl-2-methoxybenzene .

To break this tie, we look at the alphabetical order of the substituents at the first point of difference in the locants. In both cases, the locant set is the same. Therefore, we assign the lower number to the substituent that comes first alphabetically.

-

In the first case, Fluoro is at 1.

-

In the second case, Iodo is at 1.

Since "Fluoro" comes before "Iodo" alphabetically, the first numbering scheme is preferred.

Therefore, the correct IUPAC name is 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene . In this instance, the provided name is indeed the correct IUPAC name.

Visualizing the Nomenclature Process

The following diagram illustrates the decision-making workflow for determining the IUPAC name of a polysubstituted benzene.

Caption: Workflow for determining the IUPAC name of a polysubstituted benzene.

Data Summary: Substituent Properties

| Substituent | Chemical Formula | Alphabetical Order | Locant |

| Fluoro | -F | 1 | 1 |

| Iodo | -I | 2 | 4 |

| Isopropyl | -CH(CH3)2 | 3 | 2 |

| Methoxy | -OCH3 | 4 | 5 |

Experimental Protocol: A Note on Synthesis and Characterization

While this guide focuses on nomenclature, it is important to recognize that the synthesis and characterization of such a molecule are critical for its use in research and development. A plausible synthetic route could involve the sequential functionalization of a benzene derivative. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and connectivity, validating the assigned IUPAC name.

Conclusion: The Value of Systematic Nomenclature

The systematic approach dictated by IUPAC nomenclature is indispensable in the chemical sciences. By following a logical and hierarchical set of rules, we can derive a unique and descriptive name for a complex molecule like 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. This ensures clarity and prevents ambiguity, which is crucial for scientific reproducibility, intellectual property, and regulatory compliance in the development of new chemical entities.

References

-

Nomenclature of Benzene Derivatives. (2019). Chemistry LibreTexts. [Link]

-

Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. [Link]

-

Naming Benzene Ring Derivatives - Aromatic Compounds. (2018). The Organic Chemistry Tutor. [Link]

-

Nomenclature of Aromatic Compounds with Multiple Substituents. (2025). JoVE. [Link]

-

Naming Benzenes. (2021). Chad's Prep. [Link]

-

4-Fluoroiodobenzene. (n.d.). PubChem. [Link]

-

1-Fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChem. [Link]

-

The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts. [Link]

-

Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

-

Polysubstituted benzenes. (n.d.). University of Calgary. [Link]

-

Nomenclature of benzene derivatives with two functional groups. (2016). Chemistry Stack Exchange. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Introduction

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular architecture is a foundational imperative. The biological activity, physical properties, and synthetic accessibility of a compound are intrinsically linked to its three-dimensional structure. This guide provides an in-depth, multi-technique approach to the structural elucidation of a complex polysubstituted aromatic compound, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .

With the molecular formula C₁₀H₁₂FIO, this molecule presents a unique analytical challenge due to the presence of multiple substituents, including three different halogens (implied, with fluorine and iodine present) and two distinct alkyl/alkoxy groups. The strategic integration of data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential for an unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of analytical results, but a logical, causality-driven narrative that demonstrates how disparate data points are woven together to reveal a definitive molecular structure.

Molecular Formula and Unsaturation: The First Clues from Mass Spectrometry

The initial and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Experience: While standard mass spectrometry provides a molecular weight, HRMS is non-negotiable for de novo structure elucidation. The ability to obtain a mass measurement with sub-ppm accuracy is the bedrock upon which all subsequent spectroscopic interpretation is built. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the integrity of the molecule for mass analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.0 bar

-

Drying Gas (N₂): 4.0 L/min at 180 °C

-

-

Mass Analysis: Data is acquired on a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 50-1000. An internal calibrant (e.g., sodium formate) is used to ensure high mass accuracy.

Data Interpretation

The HRMS data provides the exact mass of the molecular ion, which is then used to calculate the molecular formula.

Table 1: HRMS Data Summary

| Parameter | Observed Value | Calculated Value (for C₁₀H₁₂FIO) |

| [M+H]⁺ (m/z) | 295.9939 | 295.9944 |

| Mass Accuracy | -1.7 ppm | N/A |

The calculated molecular formula, C₁₀H₁₂FIO, allows for the determination of the Degree of Unsaturation (DoU) , a crucial parameter indicating the total number of rings and/or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (12/2) - (2/2) + (0/2) = 4

A DoU of 4 is highly characteristic of a benzene ring, which accounts for one ring and three double bonds. This immediately focuses subsequent analysis on a substituted aromatic core.

Functional Group Identification via Infrared (IR) Spectroscopy

With the presence of a benzene ring strongly suggested, IR spectroscopy serves to identify the key functional groups attached to this core, providing a qualitative overview of the molecule's composition.

Expertise & Experience: IR spectroscopy is a rapid and cost-effective technique. While it rarely provides a complete structure, it offers confirmatory evidence for functional groups. For aromatic ethers, two distinct C-O stretching bands are often observed, a feature that can help differentiate them from aliphatic ethers.[1][2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted.

-

Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Data Interpretation

The IR spectrum of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene would exhibit several key absorptions.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050-3100 | C-H Stretch | Aromatic | Confirms the presence of C-H bonds on the benzene ring. |

| ~2870-2960 | C-H Stretch | Aliphatic | Indicates the presence of the isopropyl and methoxy groups. |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether | Strong bands confirming the methoxy group attached to the aromatic ring.[1][3] |

| ~1100-1200 | C-F Stretch | Fluoroaromatic | Confirms the presence of the fluorine substituent. |

Unambiguous Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei and their interactions, we can piece together the molecular skeleton.

Workflow for NMR-Based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Defining the Proton Framework

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Expertise & Experience: The aromatic region of a polysubstituted benzene can be complex. Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[4] The specific substitution pattern dictates the splitting. For 1,2,4,5-tetrasubstituted benzenes with protons at positions 3 and 6, a meta-coupling (⁴JHH) of 2-3 Hz is expected, resulting in two distinct doublets if the electronic environments are sufficiently different.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

-

Aromatic Region:

-

δ ~7.5 ppm (1H, d, J ≈ 2.5 Hz): This signal corresponds to the proton at C6 (H-6). It is deshielded due to the adjacent iodine atom. It appears as a doublet due to meta-coupling with H-3.

-

δ ~6.8 ppm (1H, d, J ≈ 2.5 Hz): This signal is assigned to the proton at C3 (H-3). It is shielded relative to H-6 and appears as a doublet due to meta-coupling. It may also exhibit a small coupling to the fluorine atom (⁴JHF).

-

-

Aliphatic Region:

-

δ ~3.9 ppm (3H, s): A sharp singlet characteristic of a methoxy (-OCH₃) group.[5]

-

δ ~3.3 ppm (1H, sept, J ≈ 7.0 Hz): The methine proton of the isopropyl group. The septet arises from coupling to the six equivalent methyl protons.

-

δ ~1.2 ppm (6H, d, J ≈ 7.0 Hz): The two equivalent methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the single methine proton.[6]

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment and the nature of attached atoms. Aromatic carbons typically appear between 110-160 ppm.

Expertise & Experience: The key feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically in the range of 240-260 Hz. This immediately identifies C-1. The carbon attached to iodine (C-4) will appear at a much lower chemical shift (further upfield) than expected for a typical aromatic carbon, a phenomenon known as the "heavy atom effect".

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (δ, ppm) | Multiplicity (from ¹JCF) | Rationale |

| C1 | ~160 | d, ¹JCF ≈ 245 Hz | Attached to highly electronegative F. |

| C2 | ~125 | s | Attached to isopropyl group. |

| C3 | ~115 | d, ²JCF ≈ 20 Hz | Aromatic CH, ortho to F. |

| C4 | ~90 | s | Attached to I (heavy atom effect). |

| C5 | ~158 | s | Attached to electronegative OCH₃. |

| C6 | ~120 | d, ³JCF ≈ 5 Hz | Aromatic CH, meta to F. |

| -OCH₃ | ~56 | q | Typical methoxy carbon shift.[7] |

| -CH(CH₃)₂ | ~34 | d | Isopropyl methine carbon. |

| -CH(CH₃)₂ | ~23 | q | Isopropyl methyl carbons. |

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms.[8][9]

Expertise & Experience: The chemical shift of ¹⁹F is highly dependent on the substituents on the aromatic ring. For fluoroaromatic compounds, shifts typically fall between -60 and -172 ppm.[10] Coupling between ¹⁹F and nearby protons (nJHF) provides crucial connectivity information.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

-

δ ~ -115 ppm: A single resonance is expected. This signal would likely appear as a doublet of doublets (or a more complex multiplet) due to coupling with the ortho proton (H-6, ³JHF) and the meta proton (H-3, ⁴JHF).

2D NMR: Connecting the Dots

While 1D NMR provides the individual puzzle pieces, 2D NMR experiments reveal how they connect.[11][12]

-

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks.

-

Key Correlation: A cross-peak between the isopropyl methine proton (~3.3 ppm) and the isopropyl methyl protons (~1.2 ppm) would be observed, confirming the isopropyl fragment. A weak cross-peak might also be visible between the two aromatic protons (~7.5 and ~6.8 ppm), confirming their meta-relationship.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom.

-

Key Correlations: It would definitively link the proton signals to their corresponding carbon signals as listed in the tables above (e.g., ¹H at ~6.8 ppm correlates with ¹³C at ~115 ppm).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular structure by showing correlations between protons and carbons that are 2 or 3 bonds away.[13][14][15]

Caption: Key HMBC correlations confirming the molecular structure.

HMBC Data Interpretation:

-

Methoxy Protons (~3.9 ppm): These protons will show correlations to the carbon they are attached through oxygen (C5, ~158 ppm) and the adjacent carbons C4 (~90 ppm) and C6 (~120 ppm). This definitively places the methoxy group at C5.

-

Isopropyl Methine Proton (~3.3 ppm): This proton will correlate to the carbon it is attached to (C2, ~125 ppm) and the adjacent carbons C1 (~160 ppm) and C3 (~115 ppm). This places the isopropyl group at C2.

-

Aromatic Proton H-3 (~6.8 ppm): Will show correlations to C2, C4, C5, and C1.

-

Aromatic Proton H-6 (~7.5 ppm): Will show correlations to C1, C5, and C4.

The collective HMBC data leaves no ambiguity. The methoxy and isopropyl groups are meta to each other, and the fluorine and iodine atoms are para to each other, confirming the structure as 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .

Conclusion

The structural elucidation of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a quintessential example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. The process began with the establishment of the molecular formula by High-Resolution Mass Spectrometry, which also provided the degree of unsaturation, strongly suggesting an aromatic core. Infrared Spectroscopy subsequently confirmed the presence of key functional groups, including the aryl-alkyl ether and fluoroaromatic moieties.

References

-

PubChem. 4-Fluoroiodobenzene. [Link]

-

Diehl, P. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Widdifield, C. M., & Schurko, R. W. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Elyashberg, M., Blinov, K., Williams, A. J., & Martin, G. E. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Agrawal, P. K. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

-

University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

-

Smith, B. C. The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

MRRC, University of Illinois Chicago. Structure Elucidation Notes. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Pekár, F., & Perdiho, A. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. researchgate.net [researchgate.net]

- 11. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 12. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ecommons.cornell.edu [ecommons.cornell.edu]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and sterically demanding isopropyl and methoxy groups, presents both opportunities and challenges in synthetic transformations. This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this versatile substrate, offering detailed application notes, optimized protocols, and an in-depth analysis of the factors governing reaction outcomes.

The strategic placement of the substituents on the benzene ring allows for the selective construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of novel scaffolds. The electron-donating methoxy and isopropyl groups increase the electron density of the aromatic ring, which can influence the oxidative addition step in palladium-catalyzed cycles. Conversely, the bulky isopropyl group ortho to the iodine atom introduces significant steric hindrance, which necessitates the careful selection of catalysts and ligands to achieve efficient coupling.

This guide will delve into the four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each reaction, we will discuss the mechanistic rationale behind the choice of reagents and conditions, provide detailed, step-by-step protocols, and present data in a clear and accessible format.

Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

A plausible synthetic route to the title compound involves a multi-step sequence starting from commercially available materials. While specific literature for this exact molecule is scarce, a general strategy can be devised based on established organic transformations. A potential pathway could involve the iodination of a suitably substituted benzene precursor.

A combination of electrophilic aromatic substitution and ortho-directed lithiation strategies can be employed for the synthesis of highly substituted benzene derivatives.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures and is widely used in drug discovery.[2] For a sterically hindered and electron-rich substrate like 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene, the choice of a bulky and electron-rich phosphine ligand is crucial to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric bulk of the isopropyl group can slow down the oxidative addition and reductive elimination steps. Therefore, ligands that are both bulky and electron-rich are required to create a coordinatively unsaturated and reactive palladium center.

Caption: Suzuki-Miyaura cross-coupling workflow.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for sterically hindered aryl iodides.

Materials:

-

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand like SPhos (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands facilitate reaction with sterically hindered substrates. |

| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent system that aids in dissolving the reagents. |

| Temperature | 80-100 °C | Sufficient to overcome the activation energy without causing decomposition. |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For sterically hindered substrates, the choice of ligand and base is critical to achieve high yields.

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The steric hindrance from the isopropyl group can be a significant challenge in this reaction.

Caption: Sonogashira cross-coupling workflow.

Optimized Protocol for Sonogashira Coupling

This protocol is based on conditions developed for sterically demanding aryl iodides.[4]

Materials:

-

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

-

Terminal alkyne (1.5 equivalents)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent (5 mL) and the amine base (3.0 equivalents).

-

Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

-

Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or GC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).

-

Wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A standard and effective catalyst system for Sonogashira couplings. |

| Base | TEA or DIPA | Acts as both a base and a solvent in some cases. |

| Solvent | THF or DMF | Anhydrous conditions are crucial to prevent side reactions. |

| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for reactive aryl iodides. |

Heck Reaction: Olefination of Aryl Halides

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5] The reaction typically requires a palladium catalyst and a base. For sterically hindered substrates, higher temperatures and specific ligands may be necessary.

Key Experimental Considerations

The Heck reaction proceeds via oxidative addition, migratory insertion of the olefin, and β-hydride elimination. The regioselectivity of the olefin insertion can be influenced by the electronic and steric nature of the substituents on both the aryl halide and the alkene.

Caption: Heck reaction workflow.

Optimized Protocol for Heck Reaction

This protocol is a general guideline and may require optimization for specific alkenes.

Materials:

-

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

-

Alkene (1.5 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), Pd(OAc)₂, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent (5 mL), the base, and the alkene.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through Celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |

| Base | TEA | A common organic base used in Heck couplings. |

| Solvent | DMF or MeCN | High-boiling polar aprotic solvents are typically used. |

| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The reaction is catalyzed by palladium complexes with specialized bulky, electron-rich phosphine ligands.

Ligand Selection and Base Choice

For an electron-rich and sterically hindered substrate, the choice of ligand is paramount. Ligands such as XPhos or RuPhos are often effective. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.

Caption: Buchwald-Hartwig amination workflow.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is adapted from methods for the amination of electron-rich aryl halides.

Materials:

-

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol) and the amine (1.2 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | Bulky biarylphosphine ligands are essential for coupling electron-rich and hindered substrates. |

| Base | NaOt-Bu | A strong, non-nucleophilic base is required for the deprotonation of the amine. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |

| Temperature | 80-110 °C | To ensure efficient reaction rates. |

Conclusion

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a valuable and versatile building block for the synthesis of complex organic molecules. While its steric hindrance and electronic properties present challenges, the use of modern palladium-catalyzed cross-coupling reactions with carefully optimized conditions allows for its efficient functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities. Further optimization may be required for specific coupling partners, and we recommend careful monitoring of reaction progress to achieve the best results.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

-

Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]

-

Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal13 , 7916-7928 (2007). [Link]

-

Kelly, T. R., et al. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, 2145-2153 (1999). [Link]

- Google Patents. Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions. WO2008138938A2.

-

Klapars, A. & Buchwald, S. L. Copper-Catalyzed Halogenation of Arylboronic Acids and Their Pinacol Esters. Journal of the American Chemical Society124 , 14844-14845 (2002). [Link]

-

Hassan, J., et al. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews102 , 1359-1470 (2002). [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Marion, N. & Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research41 , 1440-1449 (2008). [Link]

-

Suzuki coupling of iodobenzene and phenylboronic acid. - YouTube. [Link]

-

Yin, L. & Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews107 , 133-173 (2007). [Link]

- Google Patents. Method for preparing p-fluoro anisole. CN102146023A.

-

Suzuki coupling of iodobenzene and phenylboronic acid. - ResearchGate. [Link]

-

Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. - ResearchGate. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.

-

United States Patent and Trademark Office. Application Data. [Link]

Sources

- 1. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 773855-64-4|1-Fluoro-4-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 5. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene

Introduction: Navigating the Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing biaryl and styrenyl frameworks.[1][2] Its advantages, including the use of mild reaction conditions and commercially available, environmentally benign organoboron reagents, have cemented its status as a preferred synthetic tool.[1]